

A Technical Guide to the Photophysical Properties of CY5.5-COOH Chloride

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Compound of Interest		
Compound Name:	CY5.5-COOH chloride	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of **CY5.5-COOH chloride**, a widely used near-infrared (NIR) fluorescent dye. This document details its spectral characteristics, offers standardized experimental protocols for their determination, and presents visual workflows for its characterization and application in bioimaging.

Core Photophysical and Chemical Properties

CY5.5-COOH chloride is a cyanine dye characterized by its intense fluorescence in the near-infrared spectrum, a region favorable for biological imaging due to reduced tissue autofluorescence and deeper light penetration. The carboxylic acid group allows for its use as a non-reactive control or for subsequent activation (e.g., to an NHS ester) for covalent labeling of biomolecules.

Quantitative Data Summary

The following tables summarize the key quantitative photophysical and chemical data for **CY5.5-COOH chloride**, compiled from various sources.



Property	Value
Chemical Formula	C40H43CIN2O2
Molecular Weight	619.23 g/mol
Appearance	Dark blue powder
Solubility	Freely soluble in DMSO, DMF, methanol, and chloroform; poorly soluble in water.
Storage Conditions	Store at -20°C, desiccated and protected from light.

Photophysical Property	Value Range
Excitation Maximum (λex)	673 - 684 nm
Emission Maximum (λem)	703 - 710 nm
Molar Extinction Coefficient (ε)	190,000 - 209,000 M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (Φ)	~0.2 - 0.28

Experimental Protocols

Detailed methodologies for the characterization of the photophysical properties of **CY5.5-COOH chloride** are provided below. These protocols are adapted from standard fluorometric procedures.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer, based on the Beer-Lambert law ($A = \varepsilon cl$).

Materials:

- CY5.5-COOH chloride
- Dimethyl sulfoxide (DMSO), spectroscopic grade



- UV-Vis Spectrophotometer
- Calibrated analytical balance
- Volumetric flasks
- Quartz cuvettes (1 cm path length)

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount (e.g., 1 mg) of CY5.5-COOH
 chloride and dissolve it in a precise volume (e.g., 1 mL) of DMSO to create a stock solution
 of known concentration.
- Serial Dilutions: Prepare a series of dilutions from the stock solution in DMSO. Aim for concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.
- Absorbance Measurement:
 - Use DMSO as the blank to zero the spectrophotometer.
 - Measure the absorbance spectrum of each dilution from approximately 500 nm to 800 nm to identify the wavelength of maximum absorbance (λmax).
 - Record the absorbance of each solution at λmax.
- Calculation:
 - Plot a graph of absorbance at λmax versus concentration (in mol/L).
 - The slope of the resulting linear fit corresponds to the molar extinction coefficient (ε) in M⁻¹cm⁻¹, as the path length (l) is 1 cm.

Determination of Fluorescence Spectra

Fluorescence excitation and emission spectra are crucial for defining the optimal wavelengths for imaging experiments.



Materials:

- CY5.5-COOH chloride solution in DMSO (from Protocol 1, diluted to an absorbance of ~0.1 at λmax)
- Spectrofluorometer
- Quartz fluorescence cuvettes

Procedure:

- Emission Spectrum:
 - Set the excitation wavelength of the spectrofluorometer to the determined λmax (e.g., 675 nm).
 - Scan the emission wavelengths over a range that encompasses the expected emission peak (e.g., 685 nm to 800 nm).
 - The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λ em).
- Excitation Spectrum:
 - \circ Set the emission wavelength of the spectrofluorometer to the determined λ em (e.g., 705 nm).
 - Scan the excitation wavelengths over a range that includes the absorption profile (e.g., 600 nm to 690 nm).
 - The resulting plot of fluorescence intensity versus wavelength is the excitation spectrum.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.



Materials:

- CY5.5-COOH chloride solution in DMSO
- A suitable quantum yield standard (e.g., a dye with a known quantum yield in the same spectral region and solvent)
- Spectrofluorometer
- UV-Vis Spectrophotometer

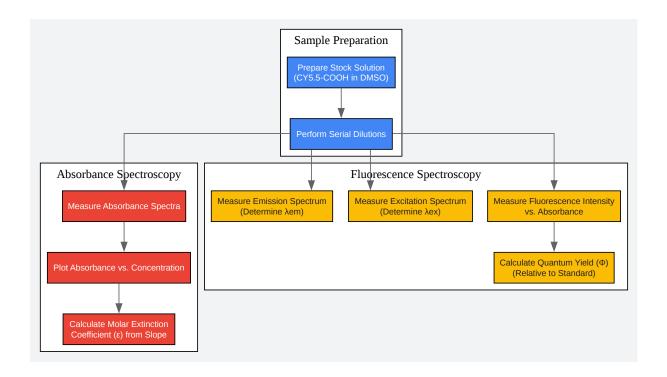
Procedure:

- Solution Preparation: Prepare a series of dilutions for both the **CY5.5-COOH chloride** and the standard in the same solvent (DMSO). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Absorbance Measurement: Measure and record the absorbance of each solution at the chosen excitation wavelength.
- Fluorescence Measurement:
 - Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
 - Integrate the area under the emission curve for each measurement.
- Calculation:
 - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
 - The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent (since the solvent is the same, this term is often 1).



Visualizations

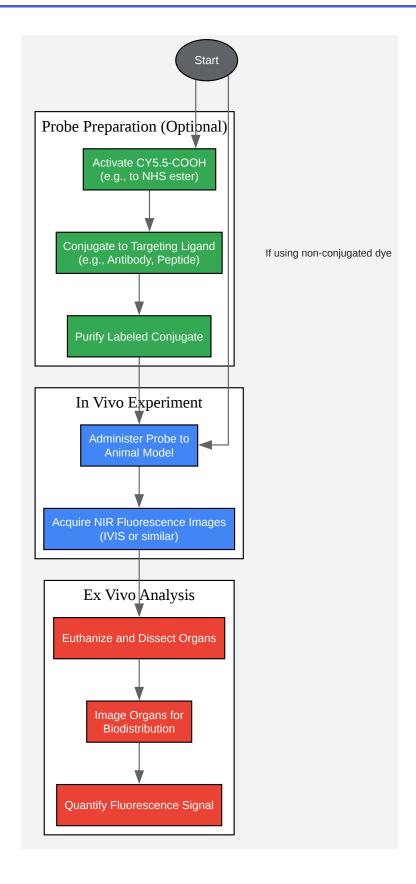
The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the characterization and use of **CY5.5-COOH chloride**.



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Caption: Workflow for photophysical characterization of CY5.5-COOH.





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 To cite this document: BenchChem. [A Technical Guide to the Photophysical Properties of CY5.5-COOH Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622471#photophysical-properties-of-cy5-5-cooh-chloride]

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